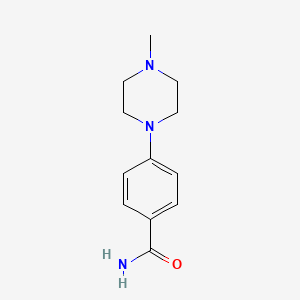

4-(4-Methylpiperazin-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVVFVSCHNTYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Methylpiperazin-1-yl)benzamide: Chemical Structure, Properties, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry and structure-based drug design, 4-(4-Methylpiperazin-1-yl)benzamide has emerged as a highly privileged structural motif. Functioning primarily as a versatile building block, this compound integrates the hydrogen-bonding capacity of a benzamide group with the solubilizing and basic properties of a methylpiperazine ring. This in-depth technical guide explores its physicochemical properties, synthetic methodologies, and critical role in the development of targeted therapeutics, particularly against treatment-resistant kinase mutations (e.g., ALK-L1196M) and epigenetic targets (e.g., LSD1)[1, 3].

Chemical Structure and Physicochemical Properties

The architecture of 4-(4-methylpiperazin-1-yl)benzamide is purposefully suited for interacting with deep, solvent-exposed protein pockets. The primary amide acts as a crucial hydrogen bond donor/acceptor, often anchoring the molecule to the hinge region of kinases. Meanwhile, the basic tertiary amine of the piperazine moiety (

Table 1: Physicochemical and Structural Data

| Property | Value | Pharmacological Significance |

| Chemical Name | 4-(4-Methylpiperazin-1-yl)benzamide | Standard IUPAC nomenclature. |

| Molecular Formula | C12H17N3O | Defines atomic composition. |

| Molecular Weight | 219.29 g/mol | Low molecular weight allows it to act as an efficient fragment in Fragment-Based Drug Discovery (FBDD). |

| SMILES | CN1CCN(CC1)c2ccc(cc2)C(=O)N | Computational string for molecular docking and QSAR modeling [2]. |

| H-Bond Donors | 1 (Amide -NH2) | Critical for interacting with kinase hinge regions. |

| H-Bond Acceptors | 3 (Amide C=O, Piperazine N) | Facilitates interaction with solvent or protein backbone. |

Synthesis and Functionalization

The synthesis of 4-(4-methylpiperazin-1-yl)benzamide is typically achieved through the amidation of 4-(4-methylpiperazin-1-yl)benzoic acid. The following step-by-step methodology outlines an optimized, high-yield peptide coupling approach.

Experimental Protocol: Amidation via HATU Activation

Objective: To synthesize 4-(4-methylpiperazin-1-yl)benzamide with high purity (>98%) avoiding harsh acyl chloride intermediates.

-

Carboxylic Acid Activation:

-

Action: Dissolve 1.0 equivalent of 4-(4-methylpiperazin-1-yl)benzoic acid in anhydrous

-dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of -

Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to initiate the reaction and neutralizing the acidic byproducts, thereby driving the equilibrium forward without participating in unwanted side reactions.

-

-

Nucleophilic Amidation:

-

Action: Add 5.0 equivalents of ammonium chloride (

) directly to the activated mixture. Stir for 12 hours at room temperature. -

Causality: The excess ammonium chloride, deprotonated by the remaining DIPEA, generates in situ ammonia (

). The ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the OAt ester to form the stable primary amide.

-

-

Workup and Isolation:

-

Action: Quench the reaction with saturated aqueous

and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous -

Causality: The slightly basic

wash removes unreacted acid and water-soluble HATU byproducts. The piperazine ring makes the product highly polar; thus, a polar solvent system (DCM/MeOH) is required to elute the compound from the silica gel successfully.

-

Role in Drug Discovery: Kinase and Epigenetic Targets

Overcoming ALK-L1196M Resistance

Anaplastic lymphoma kinase (ALK) is a major driver in non-small cell lung cancer (NSCLC). First-generation inhibitors like crizotinib often fail due to the L1196M gatekeeper mutation , which introduces a bulky methionine residue that sterically blocks drug binding. Researchers have successfully utilized 4-(4-methylpiperazin-1-yl)benzamide derivatives (e.g., 1H-pyrazolo[3,4-b]pyridine scaffolds) to override this resistance [1]. The benzamide motif engages in favorable hydrogen bonding with K1150 and E1210, while the piperazine ring extends into the solvent-accessible region, avoiding steric clashes with the mutated methionine [1].

FGFR1 Inhibition

Fibroblast growth-factor receptor 1 (FGFR1) is another critical target in oncology. Fragment-based virtual screening has identified piperazinyl benzamide derivatives as potent FGFR1 inhibitors [2]. The 4-methylpiperazine moiety improves the physicochemical properties (ADMET) of the indazole-based core, ensuring high cellular permeability and target engagement [2].

Epigenetic Modulation via LSD1

Beyond kinases, this motif is integral to epigenetic modulators. N-[4-[trans-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide acts as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia (AML) and cancer stem cell maintenance [3].

Mechanistic Pathways

The following diagram illustrates the mechanistic blockade of the constitutively active ALK-L1196M signaling pathway by inhibitors utilizing the 4-(4-methylpiperazin-1-yl)benzamide scaffold.

Caption: Mechanism of ALK L1196M inhibition by 4-(4-methylpiperazin-1-yl)benzamide derivatives.

Experimental Protocols for Biological Evaluation

To validate the efficacy of compounds containing this motif, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This system is designed to automatically flag false positives or assay drift.

Protocol: Self-Validating TR-FRET ALK(L1196M) Kinase Assay

-

Reagent Preparation: Prepare recombinant ALK L1196M enzyme, a ULight-labeled generic kinase substrate, and a Europium (Eu)-labeled anti-phospho antibody.

-

Causality: TR-FRET utilizes a time delay before measuring emission, effectively eliminating short-lived background autofluorescence from the chemical compounds, yielding a superior signal-to-noise ratio.

-

-

Compound Dilution & Internal Controls: Plate the 4-(4-methylpiperazin-1-yl)benzamide derivatives in a 10-point dose-response curve. Include Staurosporine (

) as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition).-

Self-Validation: The assay automatically calculates the Z'-factor using the positive and negative controls. A

proves the dynamic range is statistically robust; if

-

-

Reaction Initiation: Add ATP at exactly its predetermined Michaelis-Menten constant (

) for the ALK L1196M enzyme.-

Causality: Running the assay precisely at the ATP

ensures maximum sensitivity for competitive ATP-site inhibitors. Higher ATP concentrations would artificially mask the compound's potency.

-

-

Detection: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the

using a 4-parameter logistic non-linear regression model.

References

- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Taylor & Francis.

- Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Taylor & Francis.

- Combinaison d'une restriction calorique ou d'un inhibiteur des récepteurs à l'igf1/insuline avec un inhibiteur de lsd1 (WO2017097865A1).

4-(4-Methylpiperazin-1-yl)benzamide vs Imatinib intermediate structure

An In-Depth Technical Guide to Piperazine-Benzamide Scaffolds: Structural Divergence Between 4-(4-Methylpiperazin-1-yl)benzamide and the Imatinib Intermediate

Executive Summary

In the rational design of targeted tyrosine kinase inhibitors (TKIs), terminal functional groups are rarely mere structural afterthoughts; they are critical modulators of pharmacokinetics, solubility, and target affinity. This whitepaper provides a comprehensive comparative analysis between two structurally related but functionally distinct chemical entities: 4-(4-Methylpiperazin-1-yl)benzamide (a direct N-aryl piperazine) and the Imatinib intermediate, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (an N-benzyl piperazine). By exploring their physicochemical properties, synthetic utility, and mechanistic roles, this guide equips medicinal chemists and drug development professionals with the causality behind structural decision-making in kinase inhibitor design.

Structural and Chemical Profiling: The Methylene Spacer Effect

At first glance, the two structures appear highly similar, differing only by a single methylene (-CH₂-) bridge and the oxidation state of the carbonyl carbon. However, this minor divergence fundamentally alters their electronic distribution, 3D geometry, and reactivity.

4-(4-Methylpiperazin-1-yl)benzamide (The N-Aryl Motif)

-

Structure: The piperazine N1 nitrogen is directly bonded to the phenyl ring. The para-position is occupied by a terminal primary amide (-CONH₂).

-

Electronic Consequence: The lone pair of electrons on the N1 nitrogen delocalizes into the π-system of the benzene ring. This resonance significantly reduces the basicity of the N1 atom (pKa ~3.0) and forces the nitrogen into a more planar, sp²-like geometry.

-

Utility: Typically acts as a rigid, lipophilic pharmacophore or a terminal capping group in drug design. Due to the terminal amide, it is a completed moiety rather than a reactive coupling intermediate.

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid (The Imatinib Intermediate)

-

Structure: A methylene bridge separates the piperazine ring from the phenyl ring. The para-position features a reactive carboxylic acid (-COOH), often isolated as a dihydrochloride salt[1].

-

Electronic Consequence: The methylene spacer completely insulates the piperazine nitrogen from the aromatic ring's electron-withdrawing effects. Both nitrogens retain their aliphatic sp³ character, resulting in a highly basic moiety (pKa ~8.0).

-

Utility: Serves as a critical electrophilic building block. It is converted into an acid chloride to form the pivotal amide bond with the aminopyrimidine core during the synthesis of Imatinib[2].

Table 1: Physicochemical and Functional Comparison

| Property | 4-(4-Methylpiperazin-1-yl)benzamide | Imatinib Intermediate (Acid/Acid Chloride) |

| Linkage Type | Direct N-Aryl | N-Benzyl (Methylene Spacer) |

| Carbonyl Group | Primary Amide (-CONH₂) | Carboxylic Acid (-COOH) / Acid Chloride |

| N1 Basicity (pKa) | Low (~3.0) due to resonance | High (~8.0) due to sp³ isolation |

| Geometry at N1 | Planar (sp²-hybridized character) | Tetrahedral (sp³-hybridized) |

| Role in Synthesis | Final product / Capping fragment | Reactive electrophile for amide coupling |

| Impact on Solubility | Moderate | Extremely high (forms stable mesylate salts) |

Mechanistic Causality in Drug Design (E-E-A-T Insights)

Why the Methylene Spacer in Imatinib?

The development of Imatinib (Gleevec) by Zimmermann et al. provides a masterclass in structural optimization[3]. The initial lead compound, a 3-pyridylpyrimidine derivative, exhibited potent inhibition of the Bcr-Abl tyrosine kinase but suffered from severe aqueous insolubility, rendering it undruggable.

To resolve this, researchers needed to attach a highly polar, basic solubilizing group that would point outward toward the solvent-exposed channel of the kinase domain.

-

Why a piperazine? The N-methylpiperazine ring is highly basic and readily forms water-soluble salts.

-

Why the methylene spacer? If the piperazine had been attached directly to the phenyl ring (akin to the benzamide structure), the resonance effect would have quenched its basicity, failing to achieve the required solubility profile. The methylene spacer preserves the high pKa of the piperazine, allowing Imatinib to be formulated as a highly soluble mesylate salt while maintaining the critical hydrogen-bonding network of the amide core within the DFG-out conformation of the Abl kinase[3].

Caption: Decision logic for selecting N-aryl vs. N-alkyl piperazine linkages in kinase inhibitor design.

Experimental Methodologies: Imatinib Intermediate Workflow

The synthesis of Imatinib relies heavily on the efficient activation and coupling of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid . The following self-validating protocol outlines the generation of the acid chloride and the subsequent amide coupling[4].

Protocol 1: Activation to Acid Chloride

Causality: Carboxylic acids are poor electrophiles. Conversion to an acid chloride using oxalyl chloride is preferred over thionyl chloride (SOCl₂) because oxalyl chloride reactions can be driven to completion at lower temperatures, and the byproducts (CO, CO₂, HCl) are entirely gaseous, simplifying purification.

-

Preparation: Suspend 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating agent.

-

Activation: Dropwise add oxalyl chloride (1.5 eq) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Validation & Isolation: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride as a solid hydrochloride salt. Use immediately for coupling to prevent hydrolysis.

Protocol 2: Amide Coupling to Aminopyrimidine Core

Causality: The aminopyrimidine core of Imatinib is weakly nucleophilic due to the electron-withdrawing nature of the pyrimidine ring. A strong base (like pyridine or potassium carbonate) is required to neutralize the HCl generated during the reaction; otherwise, the aminopyrimidine will protonate, completely halting the coupling process[2].

-

Dissolution: Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 eq) in anhydrous pyridine or a mixture of isopropyl alcohol and K₂CO₃[2].

-

Coupling: Slowly add the freshly prepared acid chloride (1.2 eq) to the solution at 0°C to control the exothermic reaction.

-

Propagation: Stir at room temperature for 12 hours. Monitor the disappearance of the aminopyrimidine starting material via TLC (DCM:MeOH, 9:1).

-

Workup: Quench the reaction with water. If pyridine was used, evaporate under high vacuum. Extract the free base into an organic layer (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

-

Salt Formation: Treat the purified Imatinib free base with exactly 1.0 equivalent of methanesulfonic acid in ethanol to precipitate Imatinib mesylate[4].

Caption: Workflow for the synthesis of Imatinib via the activated acid chloride intermediate.

Conclusion

While 4-(4-Methylpiperazin-1-yl)benzamide and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid share a visual resemblance, they occupy entirely different functional domains in medicinal chemistry. The benzamide is a resonance-stabilized, weakly basic terminal motif. In stark contrast, the Imatinib intermediate leverages a methylene spacer to preserve high basicity and solubility, while its carboxylic acid moiety serves as the crucial electrophilic anchor required to assemble one of the most successful targeted therapies in oncological history. Understanding this causality is paramount for researchers engaged in the structural optimization of novel therapeutics.

References

-

Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6, 56740-56748. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized approach in the synthesis of Imatinib intermediates and its analogues. Retrieved from [Link]

Sources

Biological activity of 4-(4-Methylpiperazin-1-yl)benzamide scaffold

An In-Depth Technical Guide to the Biological Activity of the 4-(4-Methylpiperazin-1-yl)benzamide Scaffold

Authored by a Senior Application Scientist

Abstract

The 4-(4-methylpiperazin-1-yl)benzamide moiety is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its recurring presence in a multitude of biologically active agents underscores its favorable physicochemical properties and versatile binding capabilities. This guide provides a comprehensive technical overview of the diverse biological activities associated with this scaffold, delving into its mechanistic underpinnings in oncology, neuroscience, and infectious diseases. We will explore the critical structure-activity relationships (SAR) that govern its efficacy, present detailed experimental protocols for its evaluation, and map the key signaling pathways it modulates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their therapeutic programs.

The 4-(4-Methylpiperazin-1-yl)benzamide Core: A Privileged Structure

At its core, the scaffold consists of a benzamide group linked to a 4-methylpiperazine ring. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a common feature in many pharmaceuticals.[1] Its chair and boat conformations allow for flexible yet specific interactions with biological targets.[1] The nitrogen atoms can be functionalized, and their basicity is tunable, making the piperazine ring a versatile component for establishing crucial binding interactions and improving pharmacokinetic properties. The 4-methylpiperazin-1-yl)benzamide structure, in particular, has been identified as a key pharmacophore in numerous approved drugs and clinical candidates, highlighting its significance in drug discovery.[2]

Anticancer Activity: Targeting Kinase Signaling

One of the most prominent applications of this scaffold is in the development of anticancer agents, particularly as kinase inhibitors.[3] The scaffold often serves as a foundational structure for molecules that target the ATP-binding site of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Mechanism of Action: ABL/c-KIT Inhibition

A prime example of this scaffold's utility is in the structure of Imatinib, a cornerstone therapy for Chronic Myeloid Leukemia (CML).[4] Imatinib and its analogs potently inhibit the ABL tyrosine kinase.[5] The 4-(4-methylpiperazin-1-yl)methyl group plays a crucial role in conferring water solubility and occupying a specific pocket in the kinase domain. Derivatives of this scaffold have demonstrated potent, dual inhibitory activity against both ABL and c-KIT kinases, which are key drivers in CML and Gastrointestinal Stromal Tumors (GISTs), respectively.[5] These inhibitors function by blocking the downstream signaling pathways that lead to cell cycle progression and by inducing apoptosis.[5][6]

Signaling Pathway: BCR-ABL and c-KIT Inhibition

Caption: Inhibition of BCR-ABL/c-KIT pathways by the scaffold.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the benzamide and piperazine moieties significantly impact activity. For instance, the introduction of specific substituents on the benzamide ring can enhance binding affinity and selectivity for target kinases. Hybrid molecules combining the benzamide-piperazine core with other pharmacophores, like sulfonamides, have yielded compounds with significant cytotoxic activity against a range of human cancer cell lines.[7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the inhibitory concentrations (IC50) for representative compounds against various cancer cell lines.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| CHMFL-ABL/KIT-155 | Nicotinoylpiperidin-4-yloxy at C3 | K562 (CML) | < 0.05 | [5] |

| Compound 3g | 4-chlorophenylsulfonyl on piperazine | HeLa | 28.5 | [7] |

| Compound 4c | 4-fluorobenzamide, 4-methylphenylsulfonyl | A375 (Skin) | 30.6 | [7] |

| Compound 35 | 4-acyl-2-substituted piperazine urea | MCF7 (Breast) | < 10 | [8] |

| Compound 37 | 4-acyl-2-substituted piperazine urea | A549 (Lung) | < 10 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in-vitro anti-proliferative activity of synthesized compounds.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

-

Test compound (dissolved in DMSO)

-

Cancer cell lines (e.g., MCF-7, A549)

-

DMEM/RPMI-1640 medium with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Neurological Activity: Modulating Muscarinic Receptors

The scaffold is also integral to compounds targeting the central nervous system (CNS), particularly as antagonists of muscarinic acetylcholine receptors (mAChRs).

Mechanism of Action: M1 Receptor Antagonism

Derivatives based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold have been developed as selective antagonists for the M1 muscarinic receptor.[9][10] The M1 receptor, a G-protein coupled receptor (GPCR), is implicated in cognitive function and motor control, making it a target for treating disorders like Parkinson's disease and dystonia.[9][10] Antagonism of this receptor can help modulate cholinergic system activity. These compounds work by competitively binding to the M1 receptor, preventing its activation by acetylcholine and subsequent downstream signaling through the Gq protein pathway, which involves phospholipase C activation and calcium mobilization.[9]

Signaling Pathway: M1 Muscarinic Receptor (Gq-Coupled)

Caption: M1 receptor antagonism by the benzamide scaffold.

Structure-Activity Relationship (SAR)

The potency and selectivity of these M1 antagonists are highly dependent on the substitution pattern on the benzamide ring.[9]

-

2-Position Substitution: Analogs with chloro (2-Cl) or methoxy (2-OMe) groups at the 2-position of the benzamide ring exhibit submicromolar M1 IC50 values.[9]

-

Pentafluorophenyl Congeners: A pentafluorophenyl derivative was found to be a potent antagonist of both M1 and M5 receptors.[9]

-

2,5-bisCF3 Substitution: This modification resulted in an analog with an M1 IC50 of 490 nM and approximately 9-fold functional selectivity over the M3 and M5 subtypes.[9]

Quantitative Data: M1 Receptor Antagonist Activity

| Compound ID | Benzamide Substitution | M1 IC50 (nM) | Selectivity Profile | Reference |

| 8a | 2-Cl | 960 | Also active at M3, M5 | [9] |

| 8b | 2-OMe | 820 | Also active at M3, M5 | [9] |

| 8e | Pentafluorophenyl | 350 | Potent at M1 and M5 (830 nM) | [9] |

| 8h | 2,5-bisCF3 | 490 | ~9-fold vs M3/M5, ~3-4 fold vs M2/M4 | [9] |

Other Therapeutic Applications

The versatility of the 4-(4-methylpiperazin-1-yl)benzamide scaffold extends beyond oncology and neuroscience.

-

Antitrypanosomal Activity: Novel derivatives incorporating a pyrimidine ring have shown promising activity against Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis, with EC50 values in the sub-micromolar range.[11]

-

HDAC Inhibition: Certain benzimidazole-piperazine derivatives bearing a hydroxamic acid function have been identified as selective Histone Deacetylase-6 (HDAC6) inhibitors, with potential applications in cancer therapy.[12]

-

Opioid Receptor Modulation: The scaffold has been used to develop selective kappa opioid receptor antagonists and potent delta opioid receptor agonists.[13][14]

General Synthesis Strategies

The synthesis of 4-(4-methylpiperazin-1-yl)benzamide derivatives typically involves a convergent strategy centered around a key amide bond formation step.

Synthesis Workflow

Caption: General synthetic route for scaffold derivatives.

Key Synthetic Steps:

-

Formation of the Benzoic Acid Intermediate: A common route involves the reductive amination of a 4-formylbenzoate derivative with 1-methylpiperazine, followed by hydrolysis of the ester to yield the carboxylic acid intermediate.[15]

-

Amide Coupling: The core reaction is the coupling of the benzoic acid intermediate with a desired amine. This is typically achieved using standard peptide coupling reagents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDCI) or HATU to form the final benzamide product.[7]

Conclusion and Future Perspectives

The 4-(4-methylpiperazin-1-yl)benzamide scaffold is a testament to the power of privileged structures in drug discovery. Its inherent "drug-like" properties and synthetic tractability have enabled its incorporation into a wide array of therapeutic agents targeting diverse biological pathways, from kinase inhibition in cancer to receptor modulation in CNS disorders.

Future research will likely focus on creating novel hybrid molecules that combine this scaffold with other pharmacophores to achieve multi-target activity or enhanced selectivity. The development of derivatives with improved blood-brain barrier penetration could unlock new applications for neurological diseases. As our understanding of disease biology deepens, this versatile and potent scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry innovation.

References

-

Benchchem. N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE. 16

-

Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. 17

-

Creative Commons. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PMC. 9

-

Wang Q, et al. (2017) Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. J Med Chem. 60(1):273-289. 5

-

ChemicalBook. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. 15

-

PubMed. (2010) Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorg Med Chem Lett. 20(7):2174-7. 10

-

Taylor, AE et al. 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. 11

-

MDPI. (2022) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank. 4

-

Sagar, BK et al. (2021) SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. 6

-

PubMed. (2016) Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Eur J Med Chem. 109:75-88. 18

-

Unknown. Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. 19

-

Creative Commons. (2015) 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC. 12

-

ACS Publications. (2013) Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. 13

-

Rao, BR et al. Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. 7

-

Creative Commons. (2023) Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. PMC. 8

-

PubMed. (2000) N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. J Med Chem. 43(21):3895-905. 14

-

Creative Commons. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PMC. 20

-

Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. 3

-

Wikipedia. Category:4-Methylpiperazin-1-yl compounds. 2

-

CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. 21

-

Wiley Online Library. (2026) Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 1

-

ResearchGate. (2016) (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. 22

-

MDPI. (2025) New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. 23

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Category:4-Methylpiperazin-1-yl compounds - Wikipedia [en.wikipedia.org]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 16. 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE | Benchchem [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cyberleninka.ru [cyberleninka.ru]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the 4-(4-Methylpiperazin-1-yl)benzamide Scaffold: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the 4-(4-methylpiperazin-1-yl)benzamide core structure, a significant pharmacophore in modern medicinal chemistry. While a specific CAS number for the unsubstituted parent compound, 4-(4-Methylpiperazin-1-yl)benzamide, is not readily found in major chemical databases, this guide will focus on the synthesis, chemical characteristics, and extensive applications of its derivatives, which are prominent in contemporary drug development. This scaffold is a key component in a variety of therapeutic agents, most notably in the field of oncology.

Core Structure and Physicochemical Properties

The 4-(4-methylpiperazin-1-yl)benzamide moiety is characterized by a central benzamide ring substituted at the 4-position with a 4-methylpiperazine group. This unique combination of a rigid aromatic ring and a flexible, basic piperazine ring imparts favorable physicochemical properties for drug design.

| Property | General Characteristics | Significance in Drug Design |

| Molecular Structure | A benzamide core linked to a 4-methylpiperazine tail. | The amide group can act as a hydrogen bond donor and acceptor, while the piperazine nitrogen provides a basic center, enhancing aqueous solubility and enabling salt formation. |

| Solubility | Generally, the basic nitrogen of the piperazine ring allows for the formation of hydrochloride or other salts, which typically exhibit good aqueous solubility. | Improved solubility is crucial for bioavailability and formulation of pharmaceutical products. |

| Lipophilicity (LogP) | The LogP can be modulated by substitution on the benzamide or piperazine rings. | Balancing lipophilicity is key for membrane permeability and minimizing off-target effects. |

| Chemical Stability | The amide bond is generally stable under physiological conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions. | Ensures the molecule remains intact to reach its biological target. |

Synthesis of the 4-(4-Methylpiperazin-1-yl)benzamide Scaffold

The synthesis of derivatives containing the 4-(4-methylpiperazin-1-yl)benzamide core typically involves the coupling of a benzoic acid derivative with an aniline or another amine. A common synthetic route starts from 4-(chloromethyl)benzoic acid or a related precursor.

Experimental Protocol: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

This protocol describes the synthesis of a key intermediate, which can then be activated and coupled with an amine to form the final benzamide derivative.[1]

Step 1: Reaction Setup

-

In a suitable reaction vessel, a mixture is prepared containing 4-(chloromethyl)benzoic acid, N-methylpiperazine, a solvent, and an acid-binding agent.[1]

-

The reaction is allowed to proceed, resulting in the formation of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Step 2: Purification

-

The crude product mixture is subjected to nanofiltration to remove unreacted N-methylpiperazine, the acid-binding agent, and any resulting salts.[1]

Step 3: Salt Formation

-

Hydrogen chloride gas is bubbled through the purified solution of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.[1]

-

The resulting precipitate, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride, is collected by centrifugal filtration.[1] This method is reported to yield a product with a purity of over 99.8%.[1]

A similar synthesis for the unchlorinated analog, 4-(4-methylpiperazin-1-yl)benzoic acid, is also documented, with its corresponding CAS number being 86620-62-4.[2]

Caption: Synthetic workflow for a key intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(4-methylpiperazin-1-yl)benzamide scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors.

Tyrosine Kinase Inhibitors: The Imatinib Paradigm

One of the most prominent examples of a drug containing a related scaffold is Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The structure of Imatinib is N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.[3] The 4-((4-methylpiperazin-1-yl)methyl)benzamide portion of the molecule plays a crucial role in its activity by providing key interactions within the ATP-binding pocket of the ABL kinase.

Dual ABL/KIT Kinase Inhibitors

Building on the success of Imatinib, novel dual kinase inhibitors targeting both ABL and c-KIT have been developed. One such compound, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, demonstrates potent inhibition of both kinases.[4] This compound exhibits strong antiproliferative activities against cancer cell lines driven by BCR-ABL and c-KIT, inducing apoptosis and arresting the cell cycle.[4]

Caption: Mechanism of action for kinase inhibition.

Muscarinic Acetylcholine Receptor Antagonists

The N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold has also been explored for its potential as a selective antagonist for the M1 muscarinic acetylcholine receptor (mAChR).[5][6] These compounds are being investigated for the treatment of Parkinson's disease, dystonia, and other movement disorders.[5][6]

Histone Deacetylase (HDAC) Inhibitors

Derivatives incorporating the 4-(4-methylpiperazin-1-yl)sulfonyl moiety, a close structural analog, have been identified as selective histone deacetylase-6 (HDAC6) inhibitors with antiproliferative activity.[7]

Conclusion

The 4-(4-methylpiperazin-1-yl)benzamide scaffold is a versatile and highly valuable component in the design of modern therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into a wide range of biologically active molecules, from groundbreaking kinase inhibitors to novel treatments for neurological disorders. For researchers and drug development professionals, a thorough understanding of the synthesis and structure-activity relationships of this core structure is essential for the continued development of innovative and effective medicines.

References

- Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.

-

Pharmaffiliates. 3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. [Link]

-

Wang, B., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]

-

Korlyukov, A. A., Dorovatovskii, P. V., & Vologzhanina, A. V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. [Link]

-

Lindsley, C. W., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2183-2186. [Link]

-

Chemazone. N-[4-[(4-benzylpiperazin-1-yl)methyl]phenyl]-4-(methylsulfamoyl)benzamide. [Link]

- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

-

Lindsley, C. W., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed. [Link]

-

Van der Vlag, R., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 20(12), 22834–22851. [Link]

-

Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]

Sources

- 1. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 2. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Benzamide-Piperazine Moiety: A Privileged Pharmacophore in Tyrosine Kinase Inhibitor Design

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Central Role of Tyrosine Kinases in Cellular Signaling and Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. Tyrosine kinases, a specific subfamily of protein kinases, phosphorylate tyrosine residues on their substrates. The aberrant activity of tyrosine kinases is a hallmark of many human diseases, most notably cancer. This dysregulation can stem from genetic mutations, chromosomal translocations, or overexpression, leading to uncontrolled cell proliferation and survival. Consequently, tyrosine kinases have emerged as one of the most important classes of drug targets in modern oncology.[1][2]

The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of many cancers. These drugs are designed to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting the oncogenic signaling cascade.[3] A key challenge in the design of TKIs is to achieve high potency against the target kinase while maintaining selectivity over other kinases in the human kinome to minimize off-target toxicities. Medicinal chemists have identified several "privileged scaffolds" that consistently demonstrate favorable interactions with the kinase ATP-binding pocket. Among these, the combination of a benzamide and a piperazine moiety has proven to be a particularly fruitful pharmacophore in the development of potent and selective TKIs.[3][4] This guide provides a comprehensive overview of the benzamide-piperazine pharmacophore, from its fundamental physicochemical properties to its application in the design and development of clinically successful TKIs.

The Benzamide Moiety: A Versatile Anchor in the Kinase Hinge Region

The benzamide scaffold, characterized by a carboxamide group attached to a benzene ring, is a cornerstone of modern medicinal chemistry.[3] Its utility in TKI design stems from its ability to form crucial hydrogen bonds with the "hinge" region of the kinase domain, which connects the N- and C-lobes of the enzyme. This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing benzamide-containing inhibitors to effectively anchor themselves within the active site.[5]

Beyond its role as a hinge-binder, the benzene ring of the benzamide moiety can be readily functionalized with various substituents to fine-tune the inhibitor's properties. These modifications can enhance potency by establishing additional interactions with the kinase domain, improve selectivity by exploiting subtle differences in the ATP-binding pockets of different kinases, and optimize pharmacokinetic properties such as solubility and metabolic stability. For instance, the addition of a trifluoromethyl group can increase binding affinity through favorable van der Waals interactions.[5]

The Piperazine Ring: A Modulator of Solubility, Selectivity, and Target Engagement

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another privileged scaffold in drug discovery.[4][6] Its incorporation into TKI design offers several distinct advantages:

-

Enhanced Solubility and Bioavailability: The two basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which significantly increases the aqueous solubility of the inhibitor.[4][7] This improved solubility often translates to better oral bioavailability, a desirable characteristic for chronically administered anticancer agents.

-

Versatile Linker: The piperazine ring can serve as a flexible linker to connect the benzamide core to other pharmacophoric elements that occupy different regions of the ATP-binding pocket.[6] This allows for the exploration of a wider chemical space and the optimization of interactions with various sub-pockets of the kinase domain.

-

Modulation of Selectivity: The piperazine ring can be derivatized at its second nitrogen atom to introduce substituents that can either enhance binding to the target kinase or sterically hinder binding to off-target kinases, thereby improving the inhibitor's selectivity profile.[6]

-

Blood-Brain Barrier Penetration: The ability of the piperazine ring to cross the blood-brain barrier has made it a valuable scaffold for the development of TKIs targeting brain tumors or central nervous system (CNS) metastases.[8]

Synergistic Action: The Benzamide-Piperazine Pharmacophore in Action

The combination of the benzamide and piperazine moieties creates a powerful pharmacophore that has been successfully employed in the design of numerous TKIs. A prime example is Imatinib , a first-generation TKI that revolutionized the treatment of chronic myeloid leukemia (CML).[5] In Imatinib, the benzamide group forms key hydrogen bonds with the hinge region of the Bcr-Abl kinase, while the piperazine ring extends into a solvent-exposed region, enhancing the drug's solubility and allowing for favorable interactions with the surrounding environment.[5][9] The N-methylation of the piperazine in Imatinib is crucial for its activity.[6]

The following diagram illustrates the general binding mode of a benzamide-piperazine based TKI within the ATP-binding pocket of a kinase:

Caption: Generalized binding mode of a benzamide-piperazine TKI.

Structure-Activity Relationship (SAR) and Scaffold Hopping

The development of benzamide-piperazine based TKIs is guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties. For example, SAR studies have shown that the nature and position of substituents on the benzamide ring can have a profound impact on kinase inhibition.[10][11] Similarly, modifications to the piperazine ring can be used to optimize the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core scaffold of a known active compound with a structurally different one while retaining the key pharmacophoric features.[12][13] This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.[14] In the context of benzamide-piperazine TKIs, scaffold hopping could involve replacing the benzamide or piperazine rings with other bioisosteric groups that maintain the essential interactions with the kinase domain.[15]

Synthetic Methodologies

The synthesis of benzamide-piperazine based TKIs typically involves a multi-step process. A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for benzamide-piperazine TKIs.

Key Synthetic Steps:

-

Amide Bond Formation: The benzamide core is typically constructed through an amide coupling reaction between a substituted benzoic acid and an appropriate amine.[16][17] Common coupling reagents include EDC/HOBt or HATU.

-

Piperazine Introduction: The piperazine moiety can be introduced through various methods, including nucleophilic aromatic substitution or Buchwald-Hartwig amination.[18]

-

Derivatization: The final TKI can be further modified by introducing substituents on the benzamide or piperazine rings to optimize its biological activity and physicochemical properties.

Experimental Evaluation of Benzamide-Piperazine TKIs

The development of a novel TKI requires a rigorous and systematic evaluation of its biological activity. This process typically involves a cascade of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

The initial step in evaluating a new compound is to determine its ability to inhibit the target kinase. This is typically done using an in vitro kinase inhibition assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [3]

-

Reagents and Materials:

-

Recombinant kinase

-

Biotinylated substrate peptide

-

ATP

-

Test compound (serial dilutions)

-

Anti-phospho-specific antibody labeled with Europium cryptate (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer

-

384-well microplate

-

-

Procedure:

-

Add the test compound and the kinase to the wells of the microplate.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Incubate the plate at room temperature to allow for phosphorylation of the substrate.

-

Stop the reaction and add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665).

-

Incubate the plate to allow for binding of the detection reagents to the phosphorylated substrate.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

The ratio of the fluorescence signals at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate.

-

The IC50 value (the concentration of the compound that inhibits kinase activity by 50%) is determined by plotting the HTRF ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assays

Compounds that demonstrate potent inhibition in in vitro assays are then evaluated in cell-based assays to assess their effects on cancer cell proliferation, survival, and signaling.

Protocol: Cell Proliferation Assay (MTT Assay) [19]

-

Cell Culture:

-

Culture cancer cells that are known to be dependent on the target kinase for their growth and survival.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vivo Efficacy Studies

Promising compounds from cell-based assays are then advanced to in vivo studies using animal models of cancer to evaluate their anti-tumor efficacy and safety.

Protocol: Xenograft Tumor Model [20]

-

Animal Model:

-

Implant human cancer cells (the same ones used in the cell-based assays) subcutaneously into immunocompromised mice.

-

-

Procedure:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Administer a vehicle control to the control group.

-

Monitor tumor growth over time by measuring the tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the compound.

-

Monitor the body weight and overall health of the mice to assess the toxicity of the compound.

-

The following diagram illustrates the typical workflow for the preclinical evaluation of a novel TKI:

Caption: Preclinical development workflow for a novel TKI.

Conclusion and Future Perspectives

The benzamide-piperazine pharmacophore has established itself as a highly effective and versatile scaffold in the design of tyrosine kinase inhibitors. Its ability to form key interactions with the kinase hinge region, coupled with the favorable physicochemical properties imparted by the piperazine ring, has led to the development of several life-saving cancer therapies. The continued exploration of this privileged scaffold, through SAR studies, scaffold hopping, and the application of novel synthetic methodologies, holds great promise for the discovery of next-generation TKIs with improved potency, selectivity, and safety profiles. As our understanding of the molecular drivers of cancer continues to grow, the benzamide-piperazine pharmacophore will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists working to develop new and more effective treatments for this devastating disease.

References

-

BenchChem. Role of piperazine scaffolds in medicinal chemistry.

-

BenchChem. The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.

-

Kalinichenko, E., et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 2019.

-

BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

-

ResearchGate. A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors.

-

Gontijo, R. J. S., et al. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 2023.

-

Ishida, J., et al. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

-

Semantic Scholar. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

-

PubMed. Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases.

-

Pharmakeftiki. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives.

-

Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

-

PubMed. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases.

-

PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

-

BenchChem. Assessing the Selectivity Profile of Quinoline-Containing Benzamide Derivatives as Kinase Inhibitors.

-

Wiley Online Library. Scaffold hopping.

-

BenchChem. The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

-

ResearchGate. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

-

Scilit. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

-

ACS Publications. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.

-

PubMed. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression.

-

Springer. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors.

-

PMC. Classification of Scaffold Hopping Approaches.

-

Bentham Science. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

-

Pharmacophore. IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)).

-

PMC. Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents.

-

Taylor & Francis Online. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.

-

ResearchGate. Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.

-

Slideshare. Scaffold hopping in drug development ppt.

-

FLORE. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

-

Pharmakeftiki. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.

-

ResearchGate. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression.

-

PubMed. Investigation of piperazine benzamides as human β3 adrenergic receptor agonists for the treatment of overactive bladder.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors | Pharmakeftiki [pharmakeftiki.hsmc.gr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of 4-(4-Methylpiperazin-1-yl)benzamide Derivatives in Modern Oncology: A Mechanistic and Methodological Guide

Executive Summary

In the landscape of targeted cancer therapy, the architectural design of small-molecule inhibitors dictates both their pharmacodynamic potency and pharmacokinetic viability. The 4-(4-methylpiperazin-1-yl)benzamide moiety has emerged as a privileged pharmacophore in rational drug design. This technical guide explores the mechanistic causality behind its widespread adoption, detailing how this specific structural appendage optimizes solubility, overcomes gatekeeper mutations in kinase domains, and disrupts critical protein-protein interactions.

Mechanistic Grounding: Why 4-(4-Methylpiperazin-1-yl)benzamide?

The integration of the 4-(4-methylpiperazin-1-yl)benzamide tail into a drug scaffold is rarely accidental; it is a calculated choice driven by three physicochemical pillars:

-

Aqueous Solubility & Bioavailability: The tertiary amine of the methylpiperazine ring possesses a pKa of approximately 8.5. At physiological pH (7.4), it exists predominantly in a protonated, cationic state. This drastically enhances the aqueous solubility of otherwise highly lipophilic kinase core scaffolds, facilitating oral formulation and intestinal absorption.

-

Solvent-Exposed Electrostatic Anchoring: In the ATP-binding pocket of most kinases, the core heterocycle binds the hinge region, while the tail extends outward toward the solvent-exposed interface. The protonated piperazine nitrogen frequently engages in favorable electrostatic interactions (salt bridges) with acidic residues (Asp or Glu) at the lip of the binding pocket, locking the inhibitor in place.

-

Conformational Rigidity: The benzamide group provides a rigid, planar aromatic system. The amide carbonyl and NH act as critical hydrogen bond acceptors and donors, interacting with the DFG motif or hinge region to stabilize the inactive (Type II) or active (Type I) kinase conformations.

Overcoming ALK-L1196M Resistance

Crizotinib resistance in Non-Small Cell Lung Cancer (NSCLC) is frequently driven by the L1196M gatekeeper mutation in Anaplastic Lymphoma Kinase (ALK). The bulky methionine residue sterically clashes with first-generation inhibitors. As demonstrated by Nam et al.[1], substituting a 1H-pyrazolo[3,4-b]pyridine core with a 4-(4-methylpiperazin-1-yl)benzamide tail (Compound 10g) yields exceptional potency. The flexible yet directed nature of the benzamide linker allows the molecule to accommodate the M1196 side chain while forming critical hydrogen bonds with K1150 and E1210, achieving an IC50 < 0.5 nM against both wild-type and L1196M ALK[1].

Targeting FGFR1 via Fragment-Based Design

Fibroblast Growth Factor Receptor 1 (FGFR1) aberrations drive various solid tumors. Through fragment-based virtual screening, Liu et al.[2] developed novel indazole-based derivatives. The strategic incorporation of the 4-(4-methylpiperazin-1-yl)benzamide moiety (Compound 9u) resulted in a highly selective FGFR1 inhibitor. The piperazine tail was essential for optimizing cellular efficacy by balancing lipophilicity and target affinity[2].

Disrupting PD-1/PD-L1 Immune Checkpoints

Beyond orthosteric kinase inhibition, this moiety is being utilized in immuno-oncology. Wu et al.[3] identified novel PD-L1 small molecule inhibitors via multi-stage virtual screening. Derivatives incorporating piperazine-benzamide frameworks effectively disrupt the shallow PD-1/PD-L1 protein-protein interaction interface, offering a highly penetrable alternative to monoclonal antibodies[3].

Quantitative Data Summaries

The following table synthesizes the quantitative performance of key 4-(4-methylpiperazin-1-yl)benzamide derivatives across different oncological targets.

| Compound Designation | Primary Target | Core Scaffold | Enzymatic IC50 | Cellular Efficacy (Cell Line) | Key Structural Role of Moiety |

| Compound 10g | ALK-L1196M | 1H-pyrazolo[3,4-b]pyridine | < 0.5 nM | Potent apoptosis (Ba/F3, H2228) | H-bonding with K1150/E1210; accommodates M1196 |

| Compound 9u | FGFR1 | Indazole | 3.3 nM | 468.2 nM (FGFR1-driven lines) | Enhanced solubility; electrostatic anchoring |

| ZDS20 | PD-L1 | Tetrahydroisoquinoline | 3.27 µM | T-cell activation assays | Disruption of protein-protein interface |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and biological validation of these derivatives. Every step is designed as a self-validating system to prevent downstream failure.

Protocol A: Synthesis of the 4-(4-Methylpiperazin-1-yl)benzamide Tail via HATU Coupling

Causality: HATU is selected over traditional EDC/NHS coupling due to its superior efficiency in coupling sterically hindered carboxylic acids with anilines. It minimizes epimerization and accelerates reaction rates via the formation of a highly reactive 7-azabenzotriazole active ester.

-

Activation: Dissolve the core heterocyclic carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Rationale: DIPEA deprotonates the acid, facilitating the rapid formation of the active ester. Stir for 15 minutes at room temperature.

-

Coupling: Add 4-(4-methylpiperazin-1-yl)aniline (1.1 eq) to the mixture. Stir at room temperature for 2-4 hours. Validation Check: Monitor via LC-MS; the mass of the active ester should completely transition to the product mass.

-

Acid-Base Workup (Self-Purification): Quench with saturated NaHCO3 and extract with EtOAc. To avoid tedious column chromatography, extract the organic layer with 1M HCl. Rationale: The basic piperazine ring protonates and moves into the aqueous layer, leaving neutral impurities in the organic phase. Basify the aqueous layer to pH 10 with NaOH, and re-extract with fresh EtOAc to yield the highly pure target compound.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay is chosen because it directly measures kinase activity by quantifying ADP production, making it universal for any kinase/substrate pair and completely independent of radioactive ATP.

-

Kinase Reaction: Incubate recombinant target enzyme (e.g., ALK-L1196M) with the synthesized inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 30 minutes. Rationale: This pre-incubation allows for equilibrium binding, which is critical for accurately measuring Type II (slow-binding) inhibitors.

-

Initiation & Termination: Add ultra-pure ATP (at the Km value for the specific kinase) and synthetic peptide substrate. Incubate for 60 minutes. Add ADP-Glo Reagent and incubate for 40 minutes. Rationale: This terminates the kinase reaction and actively depletes all unreacted ATP, ensuring the background signal is near zero.

-

Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to generate a luminescent signal.

-

Validation & Analysis: Read luminescence on a microplate reader. The signal is directly proportional to kinase activity. Calculate the IC50 using a 4-parameter logistic non-linear regression model. A Z'-factor > 0.6 must be achieved on control plates to validate assay robustness.

Visualizations of Mechanisms and Workflows

Fig 1. Mechanistic signaling blockade of wild-type and L1196M mutant ALK by piperazine derivatives.

Fig 2. Self-validating high-throughput screening and optimization workflow for kinase inhibitors.

References

-

Nam, Y., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Liu, J., et al. "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Wu, T., et al. "Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Technical Guide: Solubility Profile of 4-(4-Methylpiperazin-1-yl)benzamide in DMSO

The following technical guide details the solubility profile, dissolution protocols, and handling strategies for 4-(4-Methylpiperazin-1-yl)benzamide in Dimethyl Sulfoxide (DMSO).

Executive Summary

4-(4-Methylpiperazin-1-yl)benzamide is a critical intermediate and pharmacophore often found in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands. Its structure features a polar benzamide head group and a basic methylpiperazine tail. While the benzamide moiety contributes to high crystal lattice energy (hydrogen bonding), the methylpiperazine group provides a basic center that significantly influences solvation.

Solubility Verdict: This compound exhibits high solubility in DMSO (typically >50 mM), driven by the solvent's ability to disrupt amide hydrogen bond networks and solvate the piperazine nitrogen. However, researchers must be vigilant regarding hygroscopicity and salt-form variations (free base vs. hydrochloride), which drastically alter dissolution kinetics.

Physicochemical Profile

Understanding the molecular properties is the first step to mastering dissolution.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₁₇N₃O | — |

| Molecular Weight | ~219.28 g/mol | Low MW facilitates rapid dissolution. |

| LogP (Predicted) | ~0.9 – 1.2 | Moderately lipophilic; requires organic solvent (DMSO/MeOH) for high concentrations. |

| pKa (Basic N) | ~8.5 (Piperazine) | Basic nature means solubility in aqueous buffers is pH-dependent; highly soluble in DMSO regardless of pH. |

| H-Bond Donors | 1 (Amide NH₂) | Potential for intermolecular H-bonding (dimerization), requiring vortexing to break lattice. |

| Physical State | White to Off-white Solid | Crystalline forms may require sonication to initiate solvation. |

Solubility Data & Solvent Compatibility

The following data represents the standard solubility profile for the free base form of the compound.

Primary Solvent: DMSO (Dimethyl Sulfoxide)[1]

-

Solubility Limit: > 25 mg/mL (approx. > 110 mM).

-

Saturation Point: Can reach up to 100 mM with warming (37°C), but 10–50 mM is the recommended working range to prevent precipitation upon freeze-thaw cycles.

-

Stability: Chemically stable in DMSO for >2 weeks at 4°C; >6 months at -20°C.

Secondary Solvents (For Dilution)

-

Ethanol: Moderate solubility (~5–10 mg/mL).

-

Water/PBS: Low solubility for the free base (< 1 mg/mL). Requires acidification (e.g., 0.1% Formic Acid) or conversion to HCl salt to improve aqueous solubility.

-

DMF: High solubility (> 20 mg/mL), but less biocompatible than DMSO.

Dissolution Protocol: The "Self-Validating" Workflow

This protocol is designed to ensure complete solubilization and prevent "micro-precipitation"—a common cause of false negatives in biological assays.

Reagents & Equipment[2][3][4][5]

-

Compound: 4-(4-Methylpiperazin-1-yl)benzamide (Solid).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz), Amber glass vials.

Step-by-Step Methodology

Phase 1: Preparation of Stock Solution (e.g., 50 mM)

-

Calculated Weighing:

-

Weigh 10.96 mg of compound.

-

Target Volume: 1.0 mL DMSO.

-

Note: Always weigh the solid first, then add the solvent to the container to prevent static loss.

-

-

Solvent Addition:

-

Add 50% of the target DMSO volume (500 µL) to the vial.

-

Why? Adding solvent in two stages allows for better mixing shear force during vortexing.

-

-

Mechanical Dispersion:

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes at room temperature.

-

Checkpoint: Inspect for "gelatinous" aggregates. The methylpiperazine tail can sometimes form viscous clumps. If seen, sonicate for an additional 5 minutes.

-

-

Final Volume Adjustment:

-

Add the remaining 500 µL of DMSO.

-

Invert gently to mix.

-

Phase 2: Validation (The Tyndall Test)

Before using the stock in an assay, validate true solution status:

-

Darken the room slightly.

-

Shine a laser pointer (red or green) through the vial.

-

Pass: The beam passes through cleanly (no scattering).

-

Fail: A visible beam path (Tyndall effect) indicates suspended micro-crystals. Action: Centrifuge at 13,000 rpm for 5 mins or filter (0.2 µm PTFE).

Visualization: Dissolution Decision Tree

Figure 1: Decision tree for preparing and validating the stock solution.

Analytical Validation (HPLC)[3]

To quantify the exact concentration of your stock (crucial for Ki/IC50 determination), use the following HPLC conditions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzamide absorption) and 210 nm .

-